molecular formula C22H21ClN2O4 B1192821 I472 inhibitor

I472 inhibitor

Cat. No. B1192821
M. Wt: 412.87
InChI Key: BRMZRDPEXXAZRV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

i472 is a potent 15-LOX-1 inhibitor. In vitro, I472 inhibitor protected cells from lipopolysaccharideinduced cell death, inhibiting NO formation and lipid peroxidation. 15-lipoxygenase-1 (15-LOX-1) is a key enzyme that catalyzes the formation of lipid peroxides. The actions of these peroxides are interconnected with nuclear factor-κB signaling and NO production. Inhibition of 15-LOX-1 holds promise to interfere with regulated cell death in inflammatory conditions.

Scientific Research Applications

HIV-1 Protease Resistance

The I47A mutation in HIV-1 protease (PR) has been linked to resistance against the protease inhibitor lopinavir (LPV) and hypersensitivity to saquinavir (SQV). Structural analysis revealed that the I47A mutation leads to a significant decrease in LPV binding affinity due to altered van der Waals interactions, explaining the observed resistance. Conversely, this mutation results in tighter packing of PR around SQV, increasing its binding affinity and leading to hypersensitivity (Kagan et al., 2005).

Inhibition of HIV-2 Protease

Molecular dynamics simulations have shown that clinical inhibitors Darunavir (DRV) and Amprenavir (APV) bind less strongly to HIV-2 protease (PR2) compared to HIV-1 protease (PR1). The decreased binding affinity in PR2 relative to PR1 is due to the reduction in van der Waals interactions caused by structural adjustments in the V32I, I47V, and V82I mutations (Chen et al., 2014).

Protease Inhibitor Resistance and Structural Changes

The I47A mutation in HIV protease also leads to a high level of resistance to lopinavir, with enzymatic and structural analysis revealing significant changes in the PR binding cleft and the flap region. This mutation, along with secondary mutations like V32I and I54V, synergistically increases resistance to LPV, as demonstrated through in vitro studies and crystal structure analysis (Saskova et al., 2008).

properties

Product Name

I472 inhibitor

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.87

IUPAC Name

Ethyl (E)-6-Chloro-3-(3-((2-methoxybenzyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylate

InChI

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+

InChI Key

BRMZRDPEXXAZRV-ZHACJKMWSA-N

SMILES

O=C(C(N1)=C(/C=C/C(NCC2=CC=CC=C2OC)=O)C3=C1C=C(Cl)C=C3)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

i472;  i-472;  i 472;  i472 inhibitor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.